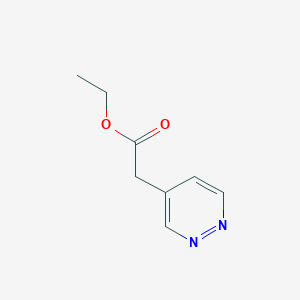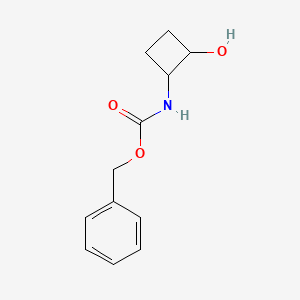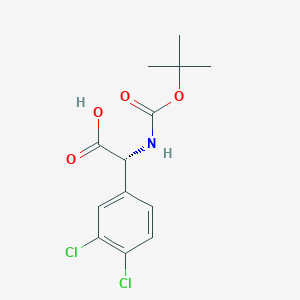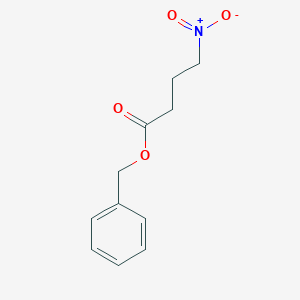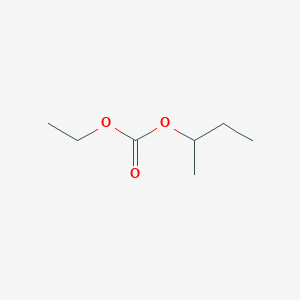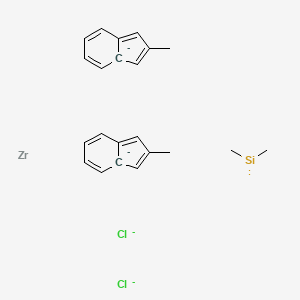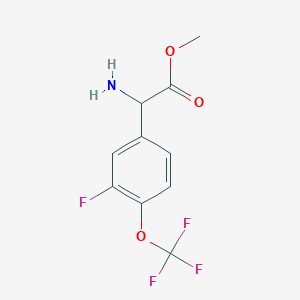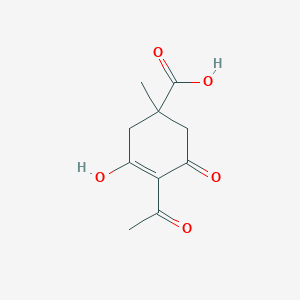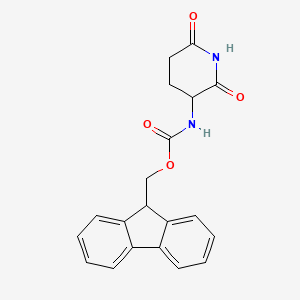
3-Fmoc-amino-2,6-dioxopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fmoc-amino-2,6-dioxopiperidine is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a piperidine ring. This compound is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fmoc-amino-2,6-dioxopiperidine typically involves the reaction of 2,6-dioxopiperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane . The Fmoc group is introduced to protect the amino group, which can later be removed under basic conditions, such as with piperidine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key reagents and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fmoc-amino-2,6-dioxopiperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Fmoc-Cl: Used to introduce the Fmoc protecting group.
Piperidine: Used for the removal of the Fmoc group.
Sodium Bicarbonate: Acts as a base in the synthesis reaction.
Major Products Formed
The major products formed from these reactions include the deprotected amino compound and the dibenzofulvene byproduct when the Fmoc group is removed .
Scientific Research Applications
3-Fmoc-amino-2,6-dioxopiperidine is widely used in scientific research, particularly in the following areas:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.
Biology: Facilitates the synthesis of peptides and proteins for biological studies.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of high-purity peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Fmoc-amino-2,6-dioxopiperidine involves the protection of the amino group through the formation of a stable Fmoc-carbamate. This protection prevents unwanted reactions at the amino site during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Similar in structure and function, used in peptide synthesis.
Boc-protected amino acids: Another class of protecting groups used in peptide synthesis, but removed under acidic conditions.
Uniqueness
3-Fmoc-amino-2,6-dioxopiperidine is unique due to its specific use in Fmoc-based SPPS, which offers advantages such as mild deprotection conditions and compatibility with a wide range of functional groups .
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2,6-dioxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H18N2O4/c23-18-10-9-17(19(24)22-18)21-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,25)(H,22,23,24) |
InChI Key |
XXFOGUQHUDARRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


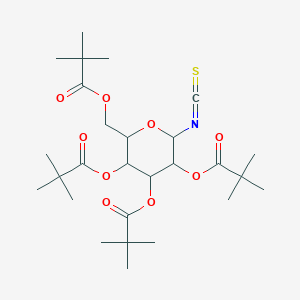
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
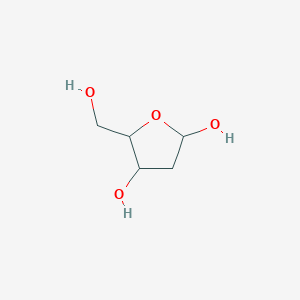
![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
